molecular formula C17H12F2N2O2 B424812 (5E)-3-[(2-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione

(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B424812
M. Wt: 314.29g/mol
InChI Key: YGZPLBMEFHDYDM-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(2-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 2-fluorobenzylamine with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms in the benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-[(2-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic

Properties

Molecular Formula

C17H12F2N2O2

Molecular Weight

314.29g/mol

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C17H12F2N2O2/c18-13-7-5-11(6-8-13)9-15-16(22)21(17(23)20-15)10-12-3-1-2-4-14(12)19/h1-9H,10H2,(H,20,23)/b15-9+

InChI Key

YGZPLBMEFHDYDM-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/NC2=O)F

SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)NC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)NC2=O)F

Origin of Product

United States

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